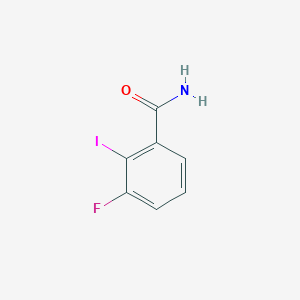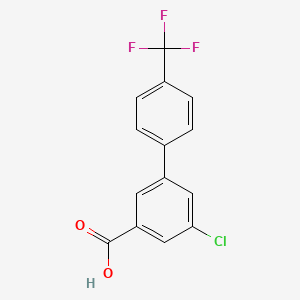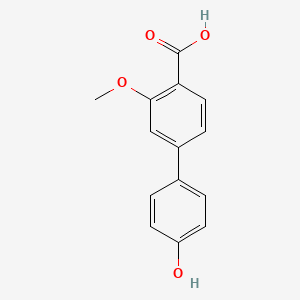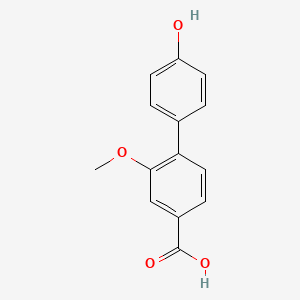
3-Cyclopentylmorpholine
Overview
Description
Scientific Research Applications
Antitumor Activity of Nemorubicin Metabolite
Nemorubicin (MMDX), an investigational drug for hepatocellular carcinoma, is bioactivated in human liver microsomes to a more cytotoxic metabolite, PNU-159682. This transformation is significantly mediated by CYP3A4, a major cytochrome P450 in the human liver. PNU-159682 demonstrated remarkable cytotoxicity in vitro and retained antitumor activity in vivo, suggesting a potential pathway for the therapeutic effect of Nemorubicin and its derivatives in cancer treatment (Quintieri et al., 2005).
Organic Light-Emitting Diode (OLED) Application
Homoleptic cyclometalated iridium(III) complexes, including those with morpholine derivatives, exhibit high-efficiency red phosphorescence. These complexes are used in OLED devices, providing high efficiency and pure-red emission. This application demonstrates the versatility of morpholine derivatives in the development of advanced materials for optoelectronic devices (Tsuboyama et al., 2003).
Synthesis of Novel Morpholine-Based Building Blocks
The practical synthesis of bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, showcases the importance of morpholine derivatives as building blocks in medicinal chemistry. These compounds offer a morpholine isostere that is achiral and exhibits similar lipophilicity to morpholine, suggesting their potential utility in drug development (Walker et al., 2012).
Chromium Picolinate-Induced Apoptosis Mechanism
The study on the effects of chromium picolinate on lymphocytes revealed its concentration-dependent apoptosis induction. The process involves reactive oxygen species (ROS) and mitochondrial events, highlighting the complex interplay between metal complexes and biological systems. This research contributes to understanding the cytotoxic mechanisms of certain nutritional supplements and their potential implications (JANA et al., 2009).
Alzheimer's Disease Treatment Potential
Cyclopentaquinoline analogues have been identified as multifunctional agents potentially suitable for treating Alzheimer's disease. These compounds demonstrate significant inhibitory potencies against enzymes like EeAChE and EqBuChE, indicating their promise in Alzheimer's therapy. The research underscores the importance of morpholine derivatives in developing new therapeutic agents for neurodegenerative diseases (Czarnecka et al., 2019).
Future Directions
properties
IUPAC Name |
3-cyclopentylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIPQHLQXYZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709479 | |
| Record name | 3-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylmorpholine | |
CAS RN |
1270341-07-5 | |
| Record name | 3-Cyclopentylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3046612.png)
![N-cyclohexyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3046613.png)
![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)
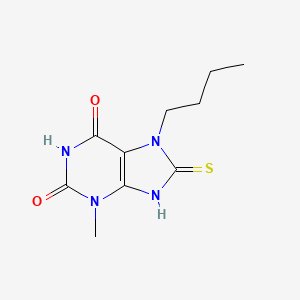

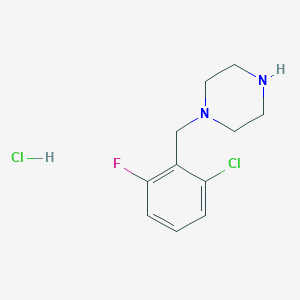

![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)
